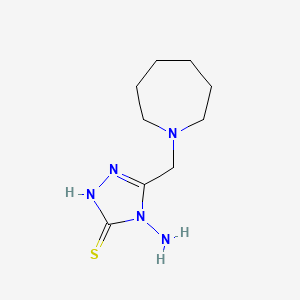
4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol (4-AAT) is a novel small molecule that has gained significant attention in recent years due to its potential in a variety of scientific applications. 4-AAT has been studied for its potential use in synthesizing a variety of compounds and its application in scientific research.
Wissenschaftliche Forschungsanwendungen
4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential use in a variety of scientific research applications. These applications include its use as a catalyst in peptide synthesis, as a reagent for the synthesis of heterocyclic compounds, and as a ligand for the study of metal-catalyzed reactions. 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has also been studied for its potential use in the synthesis of small molecule inhibitors of protein-protein interactions.
Wirkmechanismus
The mechanism of action of 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is thought that the small molecule acts as a catalyst in peptide synthesis by binding to the active sites of enzymes involved in the reaction. It is also thought that 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol can act as a ligand for metal-catalyzed reactions, allowing for the formation of specific products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol are not yet fully understood. However, 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is thought to have antioxidant properties and may be useful in the treatment of certain diseases. Additionally, 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential use as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments include its low cost and ease of synthesis. Additionally, 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is non-toxic and has a low potential for causing adverse reactions. The main limitation of 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain applications.
Zukünftige Richtungen
The future directions for 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol research include further studying its mechanism of action, exploring its potential therapeutic applications, and developing new methods for its synthesis. Additionally, further research is needed to determine the biochemical and physiological effects of 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol and to explore its potential use in other scientific applications.
Synthesemethoden
4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is synthesized using a three-step process. The first step involves the reaction of a 1,2,4-triazole with a primary amine. This reaction produces an intermediate that is then reacted with a thiol to form the desired 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol. The second step involves the reaction of the intermediate with an azepan-1-ylmethyl group. The third and final step involves the reaction of the intermediate with a secondary amine to form the final 4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol product.
Eigenschaften
IUPAC Name |
4-amino-3-(azepan-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5S/c10-14-8(11-12-9(14)15)7-13-5-3-1-2-4-6-13/h1-7,10H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSKGZBEXDWULG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NNC(=S)N2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-{[6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B603647.png)
![N-ethyl-N-{[6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B603649.png)
![N,N-diethyl-N-{[6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B603651.png)
![N,N-diethyl-N-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B603653.png)
![3-(1-Azepanylmethyl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603654.png)
![3-(Azepan-1-ylmethyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603655.png)
![3-(Azepan-1-ylmethyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603656.png)
![3-(1-Azepanylmethyl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603659.png)
![4-[3-(azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B603661.png)
![3-(1-Azepanylmethyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603662.png)
![3-(1-Azepanylmethyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603663.png)
![3-(1-Azepanylmethyl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603665.png)
![3-(1-Azepanylmethyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603666.png)
![3-(Azepan-1-ylmethyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603667.png)